

Levodropropizine-d8: A Technical Guide to Certificate of Analysis Specifications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications typically found on a Certificate of Analysis (CoA) for **Levodropropizine-d8**. **Levodropropizine-d8** is the deuterated form of Levodropropizine, a peripherally acting antitussive agent.[1][2] The inclusion of deuterium atoms makes it an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Levodropropizine in biological matrices through mass spectrometry-based methods.[3][4]

Core Specifications

The Certificate of Analysis for **Levodropropizine-d8** provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative specifications and analytical methods used for its characterization.

Physicochemical Properties

Parameter	Specification	
Chemical Name	(2S)-3-(4-phenylpiperazin-1-yl-d8)propane-1,2-diol	
Molecular Formula	C13H12D8N2O2[3][5]	
Molecular Weight	244.36 g/mol [3][5]	
Appearance	White to off-white solid[6]	



Ouality and Purity Specifications

Test	Specification	Method
Chemical Purity (HPLC)	≥ 99.0%	HPLC-UV
Isotopic Purity	≥ 98%	Mass Spectrometry
Deuterium Incorporation	≥ 99% atom % D	Mass Spectrometry / NMR
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Residual Solvents	To be specified	GC-HS
Heavy Metals	To be specified	ICP-MS

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Levodropropizine-d8**. The following are representative protocols for key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Levodropropizine-d8** and to separate it from any non-deuterated Levodropropizine and other impurities.

- Chromatographic System:
 - Column: C18 (4.6 mm x 250 mm, 5 μm)
 - Mobile Phase: A filtered and degassed mixture of methanol, water, and triethylamine
 (30:70:5 v/v/v), with the pH adjusted to 6.5 with glacial acetic acid.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C
 - Detection Wavelength: 242 nm
 - Injection Volume: 20 μL



• Procedure:

- Prepare a standard solution of Levodropropizine-d8 at a known concentration in the mobile phase.
- Prepare the sample solution by dissolving the Levodropropizine-d8 to be tested in the mobile phase to a similar concentration.
- Inject the standard and sample solutions into the chromatograph.
- The purity is calculated by comparing the peak area of Levodropropizine-d8 in the sample chromatogram to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a critical technique for confirming the molecular weight and assessing the isotopic purity of **Levodropropizine-d8**.

- Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UPLC-MS/MS).[1]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
- Analysis Mode: Multiple Reaction Monitoring (MRM).[1]
- Mass Transitions:
 - Levodropropizine-d8: Parent ion (m/z) 245.20 → Daughter ion (m/z) 119.90[1]
 - Levodropropizine (non-deuterated): Parent ion (m/z) 237.10 → Daughter ion (m/z) 119.90[1]

Procedure:

 Infuse a dilute solution of Levodropropizine-d8 in an appropriate solvent (e.g., acetonitrile/water) into the mass spectrometer.



- Acquire the mass spectrum in full scan mode to confirm the presence of the [M+H]⁺ ion at m/z 245.2.
- Perform MS/MS analysis to confirm the characteristic fragmentation pattern.
- Isotopic purity is determined by comparing the signal intensity of the deuterated parent ion (m/z 245.20) to that of the non-deuterated parent ion (m/z 237.10).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

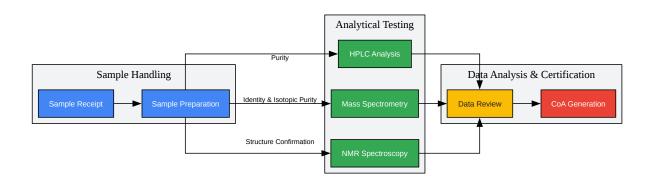
¹H-NMR spectroscopy is used to confirm the chemical structure of **Levodropropizine-d8** and to verify the positions of deuterium labeling.

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
- Procedure:
 - Dissolve an accurately weighed sample of Levodropropizine-d8 in the deuterated solvent.
 - Acquire the ¹H-NMR spectrum.
 - The spectrum is expected to show signals corresponding to the protons on the phenyl ring and the propanediol backbone. The absence or significant reduction of signals from the piperazine ring protons confirms successful deuteration.[3]

Analytical Workflow and Data Relationships

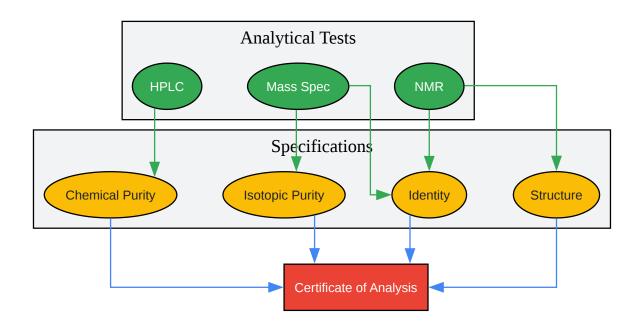
The following diagrams illustrate the logical flow of the analytical process for the certification of **Levodropropizine-d8** and the relationship between the key analytical techniques and the final specifications.





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Caption: Analytical workflow for **Levodropropizine-d8** certification.



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Caption: Relationship between analytical tests and CoA specifications.



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- To cite this document: BenchChem. [Levodropropizine-d8: A Technical Guide to Certificate of Analysis Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417671#levodropropizine-d8-certificate-of-analysis-specifications]

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